ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate
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Overview
Description
ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a 4-methylphenyl group attached to the pyrazole ring and an ethyl ester functional group at the 3-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound. For instance, 4-methylphenylhydrazine can react with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring.
Esterification: The carboxylic acid group at the 3-position of the pyrazole ring can be esterified using ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: 4-(4-carboxyphenyl)-1H-Pyrazole-3-carboxylic acid ethyl ester.
Reduction: 4-(4-methylphenyl)-1H-Pyrazole-3-carboxylic acid ethyl alcohol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate depends on its specific application:
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Modulation: It can interact with specific receptors on cell membranes, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-(4-methylphenyl)-1H-Pyrazole-3-carboxylic acid: Lacks the ethyl ester group, which may affect its solubility and reactivity.
4-(4-chlorophenyl)-1H-Pyrazole-3-carboxylic acid ethyl ester: Contains a chlorine substituent instead of a methyl group, potentially altering its biological activity and chemical properties.
Uniqueness
ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate is unique due to the presence of both the 4-methylphenyl group and the ethyl ester functional group. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various research fields.
Properties
IUPAC Name |
ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)12-11(8-14-15-12)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWIYVCLAFXSDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)C2=CC=C(C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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